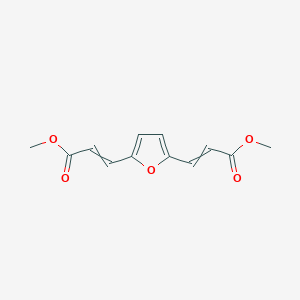![molecular formula C14H19BOS B14341140 2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene CAS No. 93296-26-5](/img/structure/B14341140.png)
2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Methoxy-3-borabicyclo[331]non-6-en-7-yl)methyl]thiophene is a compound that combines the unique properties of borabicyclo[331]nonane and thiophene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxy-3-borabicyclo[33The reaction conditions often include the use of ethereal solvents such as tetrahydrofuran (THF) to facilitate the hydroboration process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The thiophene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in aqueous potassium hydroxide (KOH) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH₄) is often used for reduction reactions.
Substitution: Electrophilic reagents such as bromine (Br₂) can be used for substitution reactions on the thiophene ring.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Brominated thiophene derivatives.
Applications De Recherche Scientifique
2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene has several scientific research applications:
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of polymers and materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene involves the interaction of the boron center with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A widely used hydroboration reagent with similar structural features.
Disiamylborane: Another hydroboration reagent with different steric properties.
Dicyclohexylborane: Known for its use in selective hydroboration reactions.
Uniqueness
2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene is unique due to the presence of the thiophene moiety, which imparts additional reactivity and potential applications in materials science and electronic devices. The combination of boron and thiophene in a single molecule offers a versatile platform for exploring new chemical transformations and applications.
Propriétés
Numéro CAS |
93296-26-5 |
|---|---|
Formule moléculaire |
C14H19BOS |
Poids moléculaire |
246.2 g/mol |
Nom IUPAC |
2-[(3-methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene |
InChI |
InChI=1S/C14H19BOS/c1-16-15-9-12-5-11(6-13(7-12)10-15)8-14-3-2-4-17-14/h2-5,12-13H,6-10H2,1H3 |
Clé InChI |
AVEFQHRLYVHUBN-UHFFFAOYSA-N |
SMILES canonique |
B1(CC2CC(C1)C=C(C2)CC3=CC=CS3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


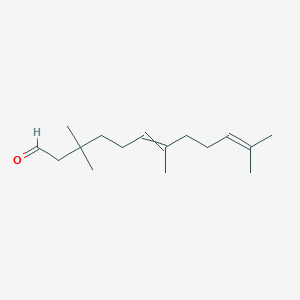

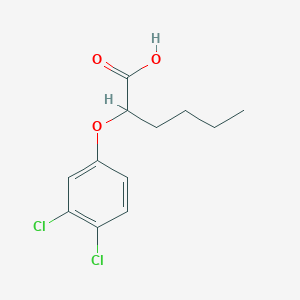
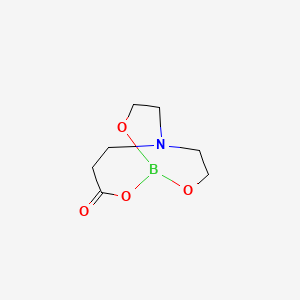
![6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid](/img/structure/B14341088.png)
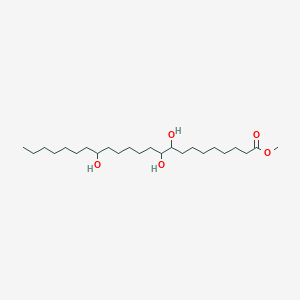
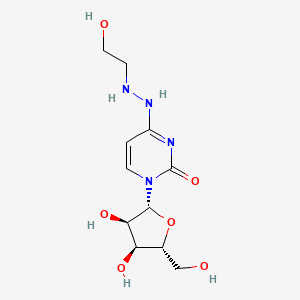
phosphane](/img/structure/B14341099.png)
![1,1'-{[2,5-Bis(hexadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14341102.png)
![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
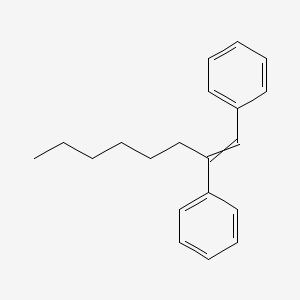
![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
